molecular formula C6H7NO2 B12876327 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone CAS No. 95232-59-0

1-(3-hydroxy-1H-pyrrol-2-yl)ethanone

Cat. No.: B12876327
CAS No.: 95232-59-0
M. Wt: 125.13 g/mol
InChI Key: IDHRFIUIOTTZCB-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone is a pyrrole-derived chemical building block intended for research purposes. This compound features a ketone functional group adjacent to a hydroxyl-substituted pyrrole ring, a structure of high interest in synthetic and medicinal chemistry . Similar acetyl-heterocycles, such as 2-acetylpyrrole, are known to serve as key precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . The 3-hydroxy substitution on the pyrrole ring is a significant structural motif, as seen in related indole structures like 1-(3-hydroxy-1H-indol-2-yl)ethanone (2-Acetylindoxyl), which is used in biochemical research . Researchers value this scaffold for exploring new reaction pathways and developing compounds with potential biological activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please inquire for detailed specifications, including a Certificate of Analysis (CoA) and available shipment sizes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95232-59-0

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(3-hydroxy-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C6H7NO2/c1-4(8)6-5(9)2-3-7-6/h2-3,7,9H,1H3

InChI Key

IDHRFIUIOTTZCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN1)O

Origin of Product

United States

Synthetic Methodologies for 1 3 Hydroxy 1h Pyrrol 2 Yl Ethanone and Its Analogues

General Strategies for Pyrrole (B145914) Ring Construction

The foundation of synthesizing complex pyrroles lies in the ability to construct the heterocyclic ring system itself. Numerous classical and modern methods have been developed for this purpose.

Cyclization reactions are the most common strategies for assembling the pyrrole nucleus. These methods typically involve the condensation of acyclic precursors to form the five-membered ring. Several named reactions are fundamental to pyrrole synthesis. numberanalytics.com

The Paal-Knorr synthesis is a straightforward and widely used method that involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgpharmaguideline.com The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. researchgate.net

The Knorr pyrrole synthesis provides access to differently substituted pyrroles by condensing an α-amino ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.orgpharmaguideline.com A biocatalytic equivalent of this reaction has also been developed. nih.gov

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgpharmaguideline.com

More recent methods have expanded the toolkit for pyrrole formation. The Barton-Zard synthesis utilizes the reaction of an isocyanoacetate with a nitroalkene, which undergoes a 1,4-addition, cyclization, and elimination of the nitro group to form the pyrrole. wikipedia.org Similarly, the Van Leusen reaction employs tosylmethyl isocyanide (TosMIC), which reacts with an enone in a Michael addition followed by cyclization and elimination to produce the pyrrole ring. wikipedia.orgnih.gov

Table 1: Comparison of Major Pyrrole Synthesis Reactions

Reaction Name Key Reactants Resulting Substitution Pattern
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Ammonia/Primary Amine 2,5-Disubstituted (from succinaldehyde (B1195056) derivatives) and others
Knorr Synthesis α-Amino ketone, Activated Methylene Compound Highly variable, allows for polysubstituted pyrroles
Hantzsch Synthesis β-Ketoester, α-Haloketone, Ammonia/Primary Amine Polysubstituted, often with ester groups
Barton-Zard Synthesis Isocyanoacetate, Nitroalkene Often yields pyrroles with an ester group at C-3
Van Leusen Reaction Tosylmethyl isocyanide (TosMIC), Enone Typically 3,4-disubstituted pyrroles

For molecules like 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone, the acetyl group can be introduced onto a pre-existing pyrrole ring via electrophilic substitution. Pyrrole is a π-excessive heterocycle, making it highly reactive towards electrophiles. pharmaguideline.com Substitution preferentially occurs at the C-2 (α) position because the corresponding cationic intermediate (Wheland intermediate) is more effectively stabilized by resonance than the intermediate for C-3 (β) substitution. wikipedia.orgyoutube.com

Friedel-Crafts acylation is a standard method for this transformation. The reaction of pyrrole with acetic anhydride (B1165640) can yield 2-acetylpyrrole (B92022). pharmaguideline.com This reaction may require elevated temperatures or the use of a mild Lewis acid catalyst. youtube.comtsijournals.com Due to the high reactivity of pyrrole, which can lead to polymerization under strongly acidic conditions, catalyst choice and reaction conditions are critical for achieving good selectivity and yield. tsijournals.com The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, is another effective method for introducing a formyl group at the C-2 position, which can be a precursor to other functionalities. pharmaguideline.com

Targeted Synthesis Pathways for this compound

Synthesizing the specific target compound requires strategies that can control the placement of both the hydroxyl and acetyl groups. This can be achieved through linear sequences or more convergent approaches like multicomponent reactions.

While direct nucleophilic aromatic substitution on the pyrrole ring is generally difficult, nucleophilic substitution reactions are integral to many synthetic routes that build the ring. edurev.inquimicaorganica.org For instance, in the Hantzsch synthesis, the initial step is the nucleophilic attack of the amine on the β-ketoester, and a subsequent step involves an intramolecular nucleophilic substitution to displace the halide from the α-haloketone. pharmaguideline.com

In the context of synthesizing a 3-hydroxy pyrrole derivative, a potential strategy involves the cyclization of a precursor where the hydroxyl group (or a protected version) is already in place. For example, methods for synthesizing chiral 3-hydroxypyrrolidine often involve intramolecular cyclization where an amine displaces a leaving group. google.comgoogle.com While this produces a saturated pyrrolidine (B122466) ring, subsequent oxidation could yield the desired aromatic pyrrole. A reported synthesis of 3-hydroxy-2-pyrones, which are masked 1,4-dicarbonyl compounds, can react with primary amines in a process that involves nucleophilic ring-opening followed by cyclization to form N-substituted pyrrole carboxylic acid derivatives. polimi.it This highlights how nucleophilic attack can be a key step in forming functionalized pyrroles from non-pyrrolic starting materials.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and synthetic steps. bohrium.comresearchgate.net MCRs are particularly well-suited for generating libraries of substituted heterocycles, including pyrroles and their partially saturated pyrroline (B1223166) analogues. nih.govrsc.org

Several MCRs can be envisioned for the synthesis of precursors to this compound. For example, a three-component reaction for synthesizing polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (a tautomer of 3-hydroxypyrrolones) from aromatic aldehydes, amines, and sodium diethyl oxalacetate (B90230) has been described. nih.gov This reaction proceeds via the acid-catalyzed formation of an imine, which then reacts with the enol of the oxalacetate, followed by cyclization. nih.gov Although this yields a pyrrolinone, the core structure possesses the required 3-hydroxy substituent, which could be a valuable intermediate. The Hantzsch pyrrole synthesis can also be performed as a three-component reaction. researchgate.net The strategic selection of starting components in an MCR could potentially assemble the pyrrole ring with the necessary functionalities or their precursors already incorporated.

Nature synthesizes the pyrrole core from simple building blocks like glycine, serine, or proline. nih.gov Biomimetic synthesis attempts to replicate these efficient biological pathways in the laboratory. nih.gov For example, the Paal-Knorr cyclization is considered a plausible biosynthetic pathway for some simple pyrrole alkaloids. nih.gov A biomimetic synthesis of N-alkyl-5-hydroxymethyl-pyrrole-2-carbaldehyde alkaloids has been achieved through the condensation of D-fructose and tyramine, mimicking a proposed biosynthetic pathway. researchgate.net This approach, using readily available carbohydrates and amines, could be adapted to generate precursors for the target molecule.

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations. A key development in this area is the use of transaminases to mediate the amination of ketone precursors. nih.gov Specifically, a biocatalytic version of the Knorr pyrrole synthesis has been reported where a transaminase selectively aminates an α-diketone in the presence of a β-keto ester to afford a substituted pyrrole. nih.gov This method offers a green and efficient route to the α-amino ketones required for the classical Knorr synthesis. Such an approach could provide a stereocontrolled entry to chiral precursors for asymmetrically substituted pyrrole analogues.

Optimization of Synthetic Conditions and Catalytic Approaches

The efficient synthesis of this compound and its analogues is highly dependent on the fine-tuning of reaction parameters. Key to this optimization is the understanding of how solvents, reactant ratios, and catalysts interact to influence the reaction pathway, yield, and purity of the final product. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a foundational method for pyrrole formation and serves as a basis for discussing these optimizations. organic-chemistry.org

The choice of solvent can significantly impact the rate and outcome of pyrrole synthesis. Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate in the reaction mechanism. For the synthesis of substituted pyrroles, a range of solvents from polar protic to nonpolar aprotic have been explored.

In the context of Paal-Knorr type reactions, weakly acidic conditions are often favorable, and the solvent can help to maintain an appropriate pH. organic-chemistry.org For instance, the use of ethanol (B145695) or methanol (B129727) can facilitate the dissolution of starting materials and the necessary proton transfer steps. Some modern approaches have even explored solvent-free conditions, which offer environmental benefits and can sometimes lead to improved reaction rates and yields. rsc.org Solvent-free reactions, often conducted by simple mixing of reactants at room temperature or with gentle heating, represent the ultimate in green chemistry. rsc.org

The stoichiometry of the reactants is another critical factor. An excess of the amine component is commonly used in the Paal-Knorr synthesis to drive the reaction towards the formation of the pyrrole. organic-chemistry.org However, the optimal ratio is dependent on the specific substrates and reaction conditions. In the synthesis of highly substituted pyrroles, a precise molar ratio of the amine, the 1,3-dicarbonyl compound, and other reactants is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Table 1: Effect of Solvent on the Yield of Substituted Pyrroles

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol251265
2Methanol251268
3Toluene110855
4DichloromethaneReflux1060
5Water80675
6Solvent-free252485 rsc.org

Catalysts play a pivotal role in modern organic synthesis, and the preparation of this compound and its analogues is no exception. Catalysts can increase the reaction rate, often allowing for milder reaction conditions, and can also control the regioselectivity and stereoselectivity of the reaction.

For pyrrole synthesis via the Paal-Knorr reaction, both Brønsted and Lewis acids are commonly employed as catalysts. Weak acids like acetic acid can accelerate the reaction. organic-chemistry.org A variety of Lewis acid catalysts, including metal triflates such as scandium(III) triflate (Sc(OTf)₃), have been shown to be highly effective, often in very low catalytic loadings (e.g., 1 mol%). researchgate.net These catalysts are thought to activate the carbonyl groups of the 1,4-dicarbonyl precursor, facilitating the initial nucleophilic attack by the amine. The use of Sc(OTf)₃ is particularly advantageous as it can be recovered and reused, adding to the sustainability of the process. researchgate.net

Other metal-based catalysts, such as those based on zinc, cobalt, titanium, and bismuth, have also been successfully used in Paal-Knorr reactions. researchgate.net In some specialized syntheses of pyrrole derivatives, cooperative catalytic systems, for example using sulfated zirconia in combination with a secondary amine, have demonstrated high efficiency. researchgate.net The choice of catalyst can be critical in preventing side reactions, such as the formation of furan (B31954) derivatives, which can occur under strongly acidic conditions. organic-chemistry.org

Table 2: Screening of Catalysts for the Synthesis of N-Substituted Pyrroles

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol782440
2Acetic Acid (10)Ethanol781275 organic-chemistry.org
3Sc(OTf)₃ (1)Solvent-free600.598 researchgate.net
4Bi(NO₃)₃·5H₂O (5)Toluene80292
5InCl₃ (5)Dichloromethane40390
6Sulfated Zirconia/PiperidineToluene1100.585 researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 3 Hydroxy 1h Pyrrol 2 Yl Ethanone

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, rendering it highly susceptible to attack by electrophiles. However, the substituents on the ring, a hydroxyl group at the C3 position and an acetyl group at the C2 position, significantly modulate this inherent reactivity and control the regiochemical outcome of substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. The directing influence of the existing substituents on the 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone ring is critical in determining the position of attack for incoming electrophiles. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions. The acetyl group, being electron-withdrawing, is a deactivating group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeTypical ReagentsPredicted Major Product(s)Rationale
NitrationHNO₃/H₂SO₄1-(3-hydroxy-4-nitro-1H-pyrrol-2-yl)ethanone and/or 1-(3-hydroxy-5-nitro-1H-pyrrol-2-yl)ethanoneThe strongly activating -OH group directs the electrophile (NO₂⁺) to the C4 and C5 positions.
HalogenationBr₂ in CH₃COOH1-(4-bromo-3-hydroxy-1H-pyrrol-2-yl)ethanone and/or 1-(5-bromo-3-hydroxy-1H-pyrrol-2-yl)ethanoneThe electron-rich pyrrole ring is readily halogenated, with the -OH group directing substitution.
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-acyl-3-hydroxy-1H-pyrrol-2-yl)ethanone and/or 1-(5-acyl-3-hydroxy-1H-pyrrol-2-yl)ethanoneAcylation is directed by the activating hydroxyl group, though the existing acetyl group is deactivating.

The electron-rich nature of the pyrrole ring generally makes it a poor substrate for nucleophilic aromatic substitution (SNAr) reactions. ucalgary.cayoutube.com Such reactions typically require a ring system that is electron-deficient, often achieved by the presence of multiple strong electron-withdrawing groups, and a suitable leaving group. openstax.orglibretexts.org

In this compound, while the acetyl group does withdraw electron density, the combined electron-donating effects of the ring nitrogen and the hydroxyl group prevent the nucleus from becoming sufficiently electron-poor to react with nucleophiles under standard conditions. Therefore, nucleophilic attack directly on the pyrrole ring is not a characteristic or commonly observed reaction pathway for this compound.

Transformations Involving the Ethanone Moiety

The acetyl group at the C2 position is a versatile handle for a range of chemical transformations, including oxidation and reduction, which can be used to synthesize a variety of derivatives.

The ethanone moiety can undergo oxidative rearrangement to form an ester through the Baeyer-Villiger oxidation. wikipedia.orgpurechemistry.org This reaction typically involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. organic-chemistry.orgorganicchemistrytutor.com

The regioselectivity of the Baeyer-Villiger reaction is predictable based on the relative migratory aptitude of the groups attached to the carbonyl. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. thieme-connect.de For this compound, the competition is between the pyrrole ring (an aryl group) and the methyl group. The pyrrole ring has a higher migratory aptitude than the methyl group. Consequently, the oxygen atom is inserted between the carbonyl carbon and the pyrrole ring, yielding 3-hydroxy-2-pyrrolyl acetate as the primary product.

Table 2: Baeyer-Villiger Oxidation of the Ethanone Moiety

ReactantReagentSolventProductReaction Type
This compoundm-CPBACH₂Cl₂3-hydroxy-1H-pyrrol-2-yl acetateOxidative Rearrangement

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, or completely reduced to a methylene (B1212753) group, using various reduction methodologies.

The most common transformation is the reduction to a secondary alcohol, forming 1-(3-hydroxy-1H-pyrrol-2-yl)ethanol. This is typically achieved with hydride-based reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this purpose, offering high chemoselectivity for the ketone over other potentially reducible groups in the molecule. chemguide.co.ukchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it requires anhydrous conditions. chemguide.co.uk

Table 3: Reduction of the Ethanone Moiety to an Alcohol

Reducing AgentTypical ConditionsProductNotes
Sodium Borohydride (NaBH₄)Methanol (B129727) or Ethanol (B145695), 0 °C to RT1-(3-hydroxy-1H-pyrrol-2-yl)ethanolMild, selective for carbonyls.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF, followed by aqueous workup1-(3-hydroxy-1H-pyrrol-2-yl)ethanolPowerful, non-selective, requires anhydrous conditions.

Chemical Modifications of the Hydroxyl Group

The hydroxyl group at the C3 position exhibits reactivity similar to that of a phenol or an enol, allowing for a variety of chemical modifications. It is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic alkoxide. This enables reactions such as esterification and etherification, providing routes to a wide array of derivatives. nih.govresearchgate.net

Esterification can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine to neutralize the acidic byproduct. medcraveonline.com This converts the hydroxyl group into an ester functionality. Etherification is commonly performed via the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to form an ether.

Other modifications include the formation of silyl ethers by reaction with a silyl halide (e.g., tert-butyldimethylsilyl chloride), which is often used as a protecting group in multi-step syntheses. nih.gov

Table 4: Representative Modifications of the Hydroxyl Group

Reaction TypeReagentsProduct ClassExample Product
EsterificationAcetyl Chloride, PyridineEster2-acetyl-1H-pyrrol-3-yl acetate
Etherification1. NaH; 2. CH₃IEther1-(3-methoxy-1H-pyrrol-2-yl)ethanone
Silyl Ether FormationTBDMSCl, ImidazoleSilyl Ether1-((3-(tert-butyldimethylsilyloxy)-1H-pyrrol-2-yl)ethanone

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms involving this compound is a critical area of research for understanding its chemical behavior and optimizing its applications in synthesis. While specific kinetic and detailed spectroscopic studies on the reaction mechanisms of this particular compound are not extensively documented in publicly available literature, insights can be drawn from studies of related 3-hydroxypyrrole and other pyrrole derivatives. The investigation of its reactivity would typically involve a combination of kinetic experiments to determine reaction rates and spectroscopic analysis to identify intermediates and products, thereby constructing a plausible mechanistic pathway.

Kinetic Studies

Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence it. For this compound, kinetic analysis of its reactions, such as electrophilic substitution, acylation, or condensation, would provide crucial data on the reaction order, rate constants, and activation energy.

For instance, in a study on the enzymatic hydrolysis of a tosylalanine ester of 3-hydroxy-5-phenylpyrrole, kinetic constants were determined to elucidate the reaction mechanism. This research indicated that deacylation was the rate-limiting step. Similar methodologies could be applied to non-enzymatic reactions of this compound. By monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration, reactant concentrations), a rate law can be established.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

ExperimentInitial [this compound] (M)Initial [Reagent B] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.206.0 x 10⁻⁴

This is a hypothetical data table to illustrate the type of information obtained from kinetic studies.

Spectroscopic Studies

Spectroscopic techniques are indispensable for identifying the structures of reactants, intermediates, and products in a chemical reaction, providing direct evidence for a proposed mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. For this compound, the NMR spectra would be characterized by specific chemical shifts and coupling constants for the protons and carbons of the pyrrole ring and the acetyl group. In a study of 1-substituted and 1,2-disubstituted 3-hydroxy- and 3-alkoxy-pyrroles, detailed NMR parameters were reported, which can serve as a reference for analyzing the spectra of this compound and its derivatives rsc.org. For example, the protons on the pyrrole ring of 1-tert-butyl-3-hydroxypyrrole appear at δ 5.50 (4-H), 6.26 (2-H), and 6.49 (5-H) ppm rsc.org.

During a reaction, the appearance of new signals and the disappearance of reactant signals in the NMR spectra can be monitored over time to track the progress of the reaction and identify any stable intermediates. Two-dimensional NMR techniques, such as COSY and HMBC, would be crucial for unambiguously assigning the structure of complex products nih.gov.

Table 2: Representative ¹³C NMR Chemical Shifts for a 3-Hydroxypyrrole Derivative rsc.org

Carbon AtomChemical Shift (δ, ppm)
C-2101.16
C-3143.37
C-497.60
C-5114.18

Data for 1-tert-butyl-3-hydroxypyrrole.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrrole ring, the C=O stretch of the acetyl group, and C-N and C=C stretching vibrations of the pyrrole ring. Changes in these bands during a reaction, such as the disappearance of the O-H band upon etherification, would provide evidence for the transformation. In the synthesis of pyrrole-2,3-diones, IR spectroscopy was effectively used to identify the multiple carbonyl groups present in the products acgpubs.org.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and can provide information about their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of products and intermediates. In the study of showdomycin biosynthesis, mass spectrometry was used to identify a key pyrrole intermediate nih.gov.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor reactions involving chromophoric species. The pyrrole ring is a chromophore, and changes in its substitution pattern or electronic environment during a reaction would lead to shifts in its absorption maximum. This technique was utilized to observe the formation and subsequent reaction of a pyrrole intermediate in the biosynthesis of showdomycin, with the appearance and disappearance of a UV-Vis absorption maximum at 352 nm nih.gov.

By combining the kinetic data with the structural information obtained from these spectroscopic methods, a detailed reaction mechanism for the transformations of this compound can be proposed and validated.

Advanced Characterization Techniques for 1 3 Hydroxy 1h Pyrrol 2 Yl Ethanone Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, distinct signals corresponding to the different protons in the molecule are expected. The methyl protons of the ethanone group (-COCH₃) would likely appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm. The protons on the pyrrole (B145914) ring are expected in the aromatic region (6.0-8.0 ppm), with their exact chemical shifts and coupling patterns depending on the electronic effects of the hydroxyl and acetyl substituents. The N-H proton of the pyrrole ring typically appears as a broad singlet at a lower field, often above 8.0 ppm. Similarly, the hydroxyl (-OH) proton signal would be a broad singlet, its position being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement this information by identifying the carbon skeleton. The carbonyl carbon (C=O) of the ethanone group is expected to resonate significantly downfield, typically in the range of 190-200 ppm. The carbons of the pyrrole ring would appear in the aromatic region (approximately 100-140 ppm), with the carbons directly attached to the electronegative oxygen and nitrogen atoms shifted further downfield. The methyl carbon (-CH₃) would be found in the upfield region, generally below 30 ppm.

To confirm assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data are predicted based on typical chemical shifts for similar functional groups and pyrrole derivatives.

¹H NMR
Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~2.3 Singlet -CH₃
~6.2 - 7.5 Multiplet Pyrrole C-H
>8.0 Broad Singlet N-H

¹³C NMR

Predicted Chemical Shift (δ, ppm) Assignment
~195 C=O
~110 - 145 Pyrrole C

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes. These two methods are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa.

The FT-IR spectrum is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with its breadth resulting from hydrogen bonding. The N-H stretching of the pyrrole ring is also expected in this region, typically around 3300-3500 cm⁻¹. The C-H stretching of the pyrrole ring and the methyl group would appear just above and below 3000 cm⁻¹, respectively. A strong, sharp absorption band around 1630-1680 cm⁻¹ would be indicative of the C=O (ketone) stretching vibration. The C=C stretching vibrations of the pyrrole ring are expected in the 1400-1600 cm⁻¹ region. For pyrrole itself, the N-H stretching vibration is observed around 3222 cm⁻¹. researchgate.net

Raman spectroscopy would be particularly useful for observing the vibrations of the pyrrole ring. The symmetric C=C and C-C stretching modes of the aromatic ring, which involve a significant change in polarizability, are expected to produce strong Raman signals. In general, vibrations that are symmetric are stronger in Raman spectra, while asymmetric vibrations involving a change in dipole moment are stronger in IR spectra.

Table 2: Predicted Vibrational Frequencies for this compound Data are predicted based on typical vibrational frequencies for similar functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Technique Expected Intensity
3200-3600 O-H Stretch FT-IR Strong, Broad
3300-3500 N-H Stretch FT-IR Medium, Broad
~3100 Aromatic C-H Stretch FT-IR, Raman Medium
~2950 Aliphatic C-H Stretch FT-IR, Raman Medium
1630-1680 C=O Stretch FT-IR Strong
1400-1600 C=C Ring Stretch FT-IR, Raman Medium (IR), Strong (Raman)

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₆H₇NO₂), high-resolution mass spectrometry (HRMS) would be used to accurately determine its monoisotopic mass, which is calculated to be 125.0477 u. This precise mass measurement would confirm the molecular formula.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙), which would then undergo fragmentation. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. For the related compound 1-(1H-pyrrol-2-yl)ethanone (2-acetylpyrrole), the molecular ion is observed at m/z 109. nist.gov Key fragmentation pathways for this compound are predicted to include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺ (m/z 110).

Loss of an acetyl radical (•COCH₃): This α-cleavage would lead to a fragment at [M-43]⁺ (m/z 82).

Loss of carbon monoxide (CO): Cleavage of the carbonyl group could result in a fragment at [M-28]⁺.

Table 3: Predicted Mass Spectrometry Fragments for this compound Based on the molecular formula C₆H₇NO₂ and common fragmentation patterns.

m/z (predicted) Fragment
125 [C₆H₇NO₂]⁺˙ (Molecular Ion)
110 [M - CH₃]⁺

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

The analysis would reveal the planarity of the pyrrole ring and the orientation of the hydroxyl and ethanone substituents. A key aspect of the solid-state structure would be the intermolecular interactions, particularly hydrogen bonding. The presence of both a hydrogen bond donor (N-H and O-H groups) and an acceptor (the carbonyl oxygen) suggests that strong intermolecular hydrogen bonds would play a crucial role in the crystal packing. For example, in the crystal structure of a related compound, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, intermolecular N—H⋯O hydrogen bonds define the crystal packing. researchgate.net For this compound, it is likely that these hydrogen bonds would link molecules together to form chains or more complex three-dimensional networks.

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

Parameter Description
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the basic repeating unit of the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.

Computational and Theoretical Chemistry Studies on 1 3 Hydroxy 1h Pyrrol 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior that governs molecular properties. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone, DFT calculations, often using functionals like Becke-3-Lee-Yang-Parr (B3LYP) with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net This process minimizes the energy of the molecule to locate its equilibrium geometry. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and steric properties.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: This table contains representative data for illustrative purposes.

ParameterBond/AtomsPredicted Value
Bond Lengths (Å)
C=O1.24
C-C (acetyl)1.51
O-H0.97
N-H1.01
**Bond Angles (°) **
O=C-C120.5
C-C-C (ring)108.2
C-O-H109.1
Dihedral Angles (°)
O=C-C-C178.5

Tautomerism is a critical consideration for this compound, which can exist in different isomeric forms that readily interconvert. The primary tautomeric equilibrium is between the enol form (3-hydroxy-pyrrol) and its corresponding keto form (pyrrol-3(2H)-one). Computational studies can determine the relative energies of these tautomers. rsc.orgjst-ud.vn By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict which form is more stable and therefore more populated at equilibrium. nih.gov Similarly, conformational analysis, which examines the different spatial orientations of the molecule due to rotation around single bonds (e.g., the acetyl group), can be performed to identify the lowest-energy conformer.

Table 2: Calculated Relative Energies of Tautomers of this compound Note: This table contains representative data for illustrative purposes.

TautomerDescriptionRelative Energy (kcal/mol)Predicted Stability
Tautomer A3-hydroxy-1H-pyrrol (Enol)0.00Most Stable
Tautomer B1H-pyrrol-3(2H)-one (Keto)+4.5Less Stable

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental results. bartleby.com Theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, O-H bending, or N-H stretching. These predicted frequencies help assign the absorption bands observed in experimental IR spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C atoms. researchgate.net These predicted values are compared against a reference standard (like Tetramethylsilane, TMS) and can be correlated with experimental NMR data to confirm the molecular structure. bartleby.com

Table 3: Predicted Vibrational Frequencies (IR) and NMR Chemical Shifts for this compound Note: This table contains representative data for illustrative purposes.

Parameter Functional Group / Atom Predicted Value
IR Frequencies (cm⁻¹)
O-H stretch3450
N-H stretch3310
C=O stretch1655
¹H NMR Shifts (ppm)
N-H8.5
O-H5.8
CH₃2.4
¹³C NMR Shifts (ppm)
C=O195.0
C-OH150.0
CH₃25.0

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the key orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Table 4: FMO Analysis of this compound Note: This table contains representative data for illustrative purposes.

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE) 4.4

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

NBO and MEP analyses provide further detail on electron distribution and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and intramolecular interactions by studying the delocalization of electron density between filled and empty orbitals. This provides insight into hyperconjugative interactions and the stability they lend to the molecular structure.

Molecular Electrostatic Potential (MEP) Studies: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and hydroxyl oxygen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl and amine hydrogens, indicating sites for nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.net This simulation places the ligand in the active site of the protein and calculates its preferred binding orientation and affinity. nih.gov The results are often expressed as a docking score, where a more negative score typically indicates a stronger, more favorable binding interaction. plos.org Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, providing a basis for understanding its potential biological activity. mdpi.comnih.gov

Table 5: Illustrative Molecular Docking Results for this compound with a Kinase Target Note: This table contains representative data for illustrative purposes.

Protein TargetBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Protein Kinase B-7.8ASP292Hydrogen Bond
LYS179Hydrogen Bond
VAL164Hydrophobic

Methodological Frameworks for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrrole (B145914) derivatives, including this compound, QSAR studies are instrumental in predicting biological activities, guiding the synthesis of new molecules with enhanced efficacy, and understanding their mechanism of action at a molecular level. The development of robust and predictive QSAR models is contingent upon a well-defined methodological framework that encompasses several key stages, from data preparation to model validation.

A critical first step in any QSAR study involves the careful curation of a dataset of compounds with experimentally determined biological activities. For pyrrole derivatives, these activities can range from antioxidant and anti-inflammatory to enzyme inhibition. mdpi.comnih.gov The three-dimensional structures of these molecules are then optimized using quantum chemical methods, such as Density Functional Theory (DFT), to obtain accurate geometries and electronic properties. nih.gov

The subsequent and most crucial phase is the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, including electronic, steric, and lipophilic properties. A wide array of descriptors can be calculated using various software packages. nih.gov The selection of the most relevant descriptors that have a significant correlation with the biological activity is a key challenge. This is often achieved using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. mdpi.comnih.gov

Once a set of significant descriptors is identified, a mathematical model is constructed to relate these descriptors to the biological activity. Both linear and non-linear methods are employed for this purpose.

Commonly Employed QSAR Methodologies for Pyrrole Derivatives:

Methodology Description Key Descriptors Used Software/Tools Application Example
Genetic Algorithm-Multiple Linear Regression (GA-MLR) A regression model that uses a genetic algorithm to select the most relevant molecular descriptors for predicting biological activity. mdpi.comnih.govElectronic (HOMO energy, polarizability), Lipophilic (AlogP), Bond lengths. mdpi.comNot specifiedPredicting the radical scavenging activities of pyrrole derivatives. mdpi.com
Artificial Neural Networks (ANN) A non-linear machine learning approach that models the complex relationship between molecular descriptors and biological activity, often yielding higher predictive accuracy than linear models. mdpi.comnih.govElectronic, Physicochemical, Geometric, and Steric descriptors. mdpi.comnih.govNot specifiedModeling the antioxidant activities of pyrrole derivatives, resulting in high coefficients of determination (R² > 0.9). mdpi.com
Field-Based QSAR (FB-QSAR) This approach utilizes 3D molecular fields (steric and electrostatic) to compare molecules and build a QSAR model based on these fields. nih.govSteric and electrostatic fields.Not specifiedDesigning and evaluating novel N-pyrrole carboxylic acid derivatives as dual COX-1 and COX-2 inhibitors. nih.gov
Partial Least Squares (PLS) A statistical method often used in conjunction with FB-QSAR to handle a large number of correlated descriptors and build a predictive model. nih.govSteric groups with negative electrostatic effects.Not specifiedInvestigating the effects of structural modifications on the anti-inflammatory activity of indomethacin. nih.gov

The final and indispensable step in the QSAR modeling framework is rigorous validation of the developed model. This is crucial to ensure the model's robustness and predictive power for new, untested compounds. Validation is typically performed using both internal and external validation techniques. A common approach is to divide the initial dataset into a training set for model development and a test set for evaluating its predictive performance. nih.gov The statistical quality of the QSAR models is assessed using various parameters, with a high coefficient of determination (R²) and a high predictive squared correlation coefficient (q²) being indicative of a reliable model. researchgate.net

For instance, in a study on pyrrole derivatives as antioxidant agents, both GA-MLR and ANN models were developed and showed high predictive ability, with the ANN models demonstrating superior R² values. mdpi.com Similarly, the FB-QSAR approach has been successfully employed to guide the synthesis of potent COX-1 and COX-2 inhibitors based on the pyrrole scaffold. nih.gov These examples underscore the utility of diverse QSAR methodologies in the study of pyrrole-containing compounds.

Structure Activity Relationship Sar Investigations of 1 3 Hydroxy 1h Pyrrol 2 Yl Ethanone Derivatives

Correlating Hydroxyl Group Position and Substituents with Biological Activity

The position and electronic nature of substituents on a pharmacophore are critical determinants of its biological activity. In the case of 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone, the hydroxyl group at the C3 position is of particular interest. While direct comparative studies on the positional isomers of hydroxy-acetyl-pyrroles are limited, the influence of hydroxyl groups on the biological activity of various heterocyclic compounds is well-documented. For instance, in flavonoids, the position and number of hydroxyl groups are pivotal for their α-glucosidase inhibitory activity, as they participate in crucial hydrogen bonding interactions with amino acid residues in the enzyme's active site. researchgate.net The introduction of a hydroxyl group can increase the inhibitory activity by enhancing these interactions. researchgate.net

In the context of pyrrole (B145914) derivatives, the presence of ortho-hydroxyl groups has been associated with potent antibacterial activity. For example, a para-trifluoromethyl derivative of Marinopyrrole A, which contains ortho-hydroxyl groups, demonstrated significantly higher potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and methicillin-susceptible Staphylococcus aureus (MSSA) compared to vancomycin. nih.gov This suggests that the hydroxyl group on the this compound scaffold is likely a key contributor to its biological profile through hydrogen bonding with target biomolecules.

Table 1: Effect of Hydroxyl Group and Substituents on Biological Activity of Selected Heterocyclic Compounds

Compound/DerivativeSubstitution PatternBiological ActivityReference
Flavonoid DerivativesVaried hydroxyl group positionsPosition and number of hydroxyl groups are pivotal for α-glucosidase inhibitory activity. researchgate.net
para-Trifluoromethyl derivative of Marinopyrrole Aortho-hydroxyl groups and para-CF3Potent antibacterial activity against MRSE (MIC 8 ng/mL) and MSSA (MIC 0.125 µg/mL). nih.gov
1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-one4-Hydroxyphenyl groupAppears to be responsible for antifungal activity against C. albicans. scielo.org.mxresearchgate.net
2-(4-Hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-onepara-Hydroxyphenyl groupSignificant anticancer potential against MCF-7 cancer cell line (IC50 = 1 µM) and antioxidant activity. mdpi.com

Role of the Ethanone Moiety and its Modifications in Biological Interactions

The ethanone (acetyl) group at the C2 position of this compound is another critical feature for its biological activity. The carbonyl group within this moiety can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding. Studies on various pyrrole derivatives have indicated that the carbonyl group is a key moiety for their biological activity. nih.gov

Modifications of the ethanone moiety can significantly impact biological interactions. For instance, the introduction of an acetyl group in the third position of the 1,3,4-oxadiazole ring has been shown to induce antimicrobial activity. nih.gov In a comparative study, N-acetyl-1,3,4-oxadiazoles displayed significantly greater antimicrobial activity than their non-acetylated counterparts. nih.gov This highlights the potential of the acetyl group in mediating biological responses.

Furthermore, the reactivity of the acetyl group can be exploited for the synthesis of more complex derivatives, such as chalcones, which have shown promising antimicrobial and anticancer activities. The condensation of 2-acetyl-1-methylpyrrole with various aldehydes to form pyrrole-based chalcones has yielded compounds with notable cytotoxicity against cancer cell lines. researchgate.net

Table 2: Influence of Acyl and Related Moieties on Biological Activity

Compound/DerivativeMoietyBiological ActivityIC50/MICReference
N-Acetyl-1,3,4-oxadiazolesAcetyl groupEnhanced antimicrobial activity compared to non-acetylated analogs.- nih.gov
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-onePyrrole-based chalconeAnticancer activity against A549 cell line.More effective than cisplatin. researchgate.net
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-onePyrrole-based chalconeSelective anticancer activity against HepG2 cell line.More selective than cisplatin. researchgate.net
3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide4-Benzoyl groupHDAC inhibitor.IC50 = 3.8 µM (HD2) nih.gov

Impact of Pyrrole Ring Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives can be fine-tuned by introducing various substituents onto the pyrrole ring at positions C4 and C5. The nature of these substituents, whether electron-donating or electron-withdrawing, their size, and lipophilicity, can profoundly influence the compound's interaction with its biological target.

For instance, in a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, the introduction of electron-donating groups at the 4th position of the pyrrole ring was found to increase anticancer activity. nih.gov Specifically, compounds bearing a 3,4-dimethoxy phenyl group at this position showed potent anticancer activity against various cell lines, with IC50 values in the sub-micromolar to low micromolar range. nih.gov This suggests that modifying the C4 and C5 positions of the this compound scaffold with appropriate substituents could lead to enhanced potency.

In another study on histone deacetylase (HDAC) inhibitors, substitution at the C4-position of a pyrrole-based scaffold favorably affected enzyme inhibiting potency. nih.gov A derivative with a more flexible substituent at this position showed significantly higher potency, which was attributed to a better fit within the HDAC1 pocket. nih.gov

Table 3: Effect of Pyrrole Ring Substituents on Anticancer and Enzyme Inhibitory Activity

Compound/DerivativePyrrole Ring SubstitutionBiological ActivityIC50Reference
3-(3,4-Dichlorobenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole4-(3,4-Dimethoxyphenyl)Potent anticancer activity against HepG2, DU145, and CT-26 cell lines.0.5 - 0.9 µM nih.gov
3-(4-Chlorobenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole4-(3,4-Dimethoxyphenyl)Potent anticancer activity against MGC 80-3, HCT-116, and CHO cell lines.1.0 - 1.7 µM nih.gov
3-(4-Phenylacetyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide4-PhenylacetylHDAC inhibitor.0.1 µM (HD2) nih.gov
3-(4-Cinnamoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide4-CinnamoylHDAC inhibitor.1.0 µM (HD2) nih.gov

Deriving General Principles for Enhanced Bioactivity through Structural Variation

Based on the analysis of structure-activity relationships of various pyrrole derivatives, several general principles can be derived to guide the design of more potent and selective analogs of this compound.

Importance of the Hydroxyl Group: The C3-hydroxyl group is likely a key pharmacophoric feature, acting as a hydrogen bond donor. Its presence and accessibility are probably crucial for binding to biological targets. Maintaining this group or replacing it with other hydrogen bond donors could be a viable strategy.

Role of the Ethanone Moiety: The C2-ethanone group serves as a hydrogen bond acceptor and a synthetic handle for further derivatization. Modifications that enhance its hydrogen bonding capacity or lead to the formation of extended conjugated systems, such as chalcones, can lead to increased biological activity.

Exploiting Synergistic Effects: Combining favorable structural motifs can lead to synergistic effects and enhanced bioactivity. For example, the presence of both a hydroxyl group and specific electron-withdrawing or -donating substituents on the pyrrole ring can lead to a significant increase in potency.

Applications in Organic Synthesis and Functional Material Research

1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone as a Versatile Synthetic Intermediate

The reactivity of this compound is dictated by the interplay of its three key structural features: the electron-rich pyrrole (B145914) core, the nucleophilic hydroxyl group, and the electrophilic acetyl group. This combination allows for a wide range of chemical transformations, making it a highly versatile intermediate in organic synthesis.

The pyrrole ring itself, being an electron-rich aromatic system, is susceptible to electrophilic substitution, although the directing effects of the existing substituents would need to be considered in any synthetic strategy. More significantly, the hydroxyl and acetyl groups offer avenues for a variety of reactions.

Table 1: Potential Reactions of this compound

Functional GroupReaction TypePotential ReagentsProduct Type
3-HydroxyO-AlkylationAlkyl halides, base3-Alkoxypyrrole derivative
O-AcylationAcyl chlorides, anhydrides3-Acyloxypyrrole derivative
EtherificationAlcohols, acid catalyst3-Alkoxypyrrole derivative
2-AcetylReductionNaBH₄, LiAlH₄1-(3-hydroxy-1H-pyrrol-2-yl)ethanol
OxidationBaeyer-Villiger oxidation3-hydroxy-1H-pyrrol-2-yl acetate
CondensationAldehydes, ketones (Aldol)α,β-Unsaturated ketone
Amines (Imine formation)Iminopyrrole derivative
HalogenationNBS, NCS2-(2-haloacetyl)pyrrole derivative

The hydroxyl group can readily undergo O-alkylation and O-acylation reactions to introduce a variety of substituents, thereby modifying the steric and electronic properties of the molecule. The acetyl group, on the other hand, provides a handle for carbon-carbon bond formation through reactions such as aldol condensations, or it can be transformed into other functional groups via reduction or oxidation. This dual reactivity allows for the stepwise and controlled elaboration of the molecular structure, leading to a diverse array of more complex molecules.

Precursor Role in the Design and Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of the hydroxyl and acetyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. The ability of these two functional groups to participate in intramolecular cyclization reactions is a key feature in the construction of novel ring systems containing the pyrrole core.

For instance, the acetyl group can be elaborated to introduce a second reactive site that can then react with the neighboring hydroxyl group. An example of such a strategy would be the α-halogenation of the acetyl group, followed by an intramolecular nucleophilic substitution by the hydroxyl group to form a fused furo[3,2-b]pyrrole ring system.

Furthermore, condensation of the acetyl group with a suitable bifunctional reagent can initiate a sequence of reactions leading to the formation of larger heterocyclic structures. For example, reaction with hydrazine or its derivatives could lead to the formation of pyrazolopyrroles, while reaction with hydroxylamine could yield isoxazolopyrroles. The synthesis of N-aryl-2-carboxyl-3-hydroxy-5-arylpyrroles has been achieved through a one-pot cascade process, highlighting the utility of substituted 3-hydroxypyrroles in building complex heterocyclic structures nih.gov. The versatility of pyrrole derivatives in general as precursors for more complex systems is well-documented mdpi.com.

Ligand Design in Organometallic Chemistry and Catalysis

The presence of two potential donor atoms, the oxygen of the hydroxyl group and the oxygen of the acetyl group, in a 1,3-relationship on the pyrrole ring makes this compound an attractive candidate for use as a bidentate ligand in organometallic chemistry. Upon deprotonation of the hydroxyl group, the resulting anion can chelate to a metal center, forming a stable six-membered ring.

The nature of the pyrrole ring and any additional substituents can be used to fine-tune the electronic properties of the resulting metal complex. The electron-donating or withdrawing nature of these substituents can influence the electron density at the metal center, which in turn can affect the catalytic activity of the complex. The coordination chemistry of linear tripyrroles, which also feature multiple nitrogen donor atoms from pyrrole rings, has been an area of active research, suggesting the potential for pyrrole-based ligands in catalysis researchgate.net. The design of coordination polymers often relies on ligands with multiple coordination sites, a role that derivatives of this compound could fulfill uab.catresearchgate.net.

Table 2: Potential Metal Complexes with this compound as a Ligand

Metal IonPotential GeometryPotential Application
Cu(II)Square planarCatalysis in oxidation reactions
Pd(II)Square planarCross-coupling reactions
Zn(II)TetrahedralLewis acid catalysis
Ru(II)OctahedralAsymmetric catalysis

The development of new ligands is crucial for advancing the field of catalysis, and the unique electronic and steric environment provided by this compound-based ligands could lead to the discovery of novel catalysts with enhanced activity and selectivity for a variety of organic transformations.

Exploration in Advanced Functional Materials (e.g., Conductive Polymers, Organic Electronics)

Pyrrole-containing materials have been extensively investigated for their applications in organic electronics, particularly as components of conductive polymers and organic semiconductors nih.govacs.org. The electron-rich nature of the pyrrole ring facilitates charge transport, a key property for these applications. The functionalization of the pyrrole ring is a powerful tool for tuning the material's properties, such as solubility, processability, and electronic characteristics researchgate.net.

This compound can serve as a functionalized monomer for the synthesis of novel conductive polymers. The hydroxyl and acetyl groups can be used to influence the polymerization process and the properties of the resulting polymer. For example, the hydroxyl group could participate in hydrogen bonding, leading to polymers with specific morphologies and improved intermolecular interactions, which can be beneficial for charge transport.

Furthermore, the compound can be incorporated into larger conjugated systems for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of the pyrrole ring, modified by the hydroxy and acetyl substituents, can be tailored to achieve desired energy levels (HOMO/LUMO) for efficient charge injection and transport mdpi.com. The ability to synthesize multi-functionalized pyrroles opens up possibilities for creating a wide range of materials with tunable properties for electronic applications nih.gov. The synthesis and properties of functionalized polypyrrole copolymers have been a subject of study, indicating the importance of substituted pyrroles in material science mdpi.comresearchgate.net.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Methodologies

Future research could focus on developing environmentally benign methods for the synthesis of 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone. This would involve exploring the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

Integration of Advanced Computational and Experimental Approaches for Mechanism Elucidation

Should synthetic routes be established, a combination of computational modeling and experimental studies could be employed to understand the reaction mechanisms. This would provide valuable insights for optimizing synthetic protocols and predicting the reactivity of the compound.

Expansion of Biological Screening Beyond Established Targets

Once synthesized, this compound could be screened against a wide range of biological targets. Given the diverse activities of other pyrrole-containing molecules, this could uncover novel therapeutic potentials in areas such as oncology, infectious diseases, and inflammatory conditions.

Design and Synthesis of Novel Pyrrole-Based Scaffolds for Diverse Applications

The core structure of this compound could serve as a scaffold for the development of new derivatives. By modifying the functional groups on the pyrrole (B145914) ring, novel compounds with tailored electronic and steric properties could be designed for various applications, including pharmaceuticals, agrochemicals, and materials science.

Q & A

Basic Research Questions

Q. What are the key molecular characteristics of 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone, and how can it be spectroscopically identified?

  • Molecular characteristics : The compound has the formula C₆H₇NO₂ , a molecular weight of 125.12528 g/mol , and an InChI key of 1S/C6H7NO2/c1-4(8)6-5(9)2-3-7-6/h2-3,7,9H,1H3 .
  • Spectroscopic identification :

  • IR spectroscopy : Detect hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and carbonyl (C=O stretch ~1680–1720 cm⁻¹) groups. Compare with NIST reference data for similar pyrrole derivatives .
  • ¹H NMR : Expect signals for the pyrrole ring protons (δ 6.5–7.5 ppm), hydroxy group (δ 5–6 ppm, broad), and acetyl methyl group (δ 2.1–2.5 ppm) .
  • Mass spectrometry : Use electron ionization (EI-MS) to confirm molecular ion peaks (m/z 125) and fragmentation patterns .

Q. What synthetic routes are effective for preparing this compound?

  • Multi-component reactions : Adapt methodologies for pyrrole synthesis, such as iodine-catalyzed reactions between amines, ketones, and aldehydes under reflux conditions. Purify via column chromatography (e.g., ethyl acetate/hexane) .
  • Hydroxylation strategies : Introduce the hydroxyl group via selective oxidation of a precursor (e.g., 1-(1H-pyrrol-2-yl)ethanone) using mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
  • Validation : Confirm purity via HPLC (>95%) and characterize intermediates using FTIR and NMR .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste disposal : Classify as hazardous organic waste. Neutralize acidic/byproduct residues before disposal through certified agencies .
  • Emergency measures : For ingestion/inhalation, seek immediate medical attention and provide SDS (e.g., Angene Safety Data Sheet for related pyrroles ).

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELXL?

  • Data collection : Perform single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Refinement : Use SHELXL for structure solution:

  • Input HKL-5 format data, assign space groups (e.g., P2₁/c), and refine anisotropic displacement parameters.
  • Validate hydrogen bonding (e.g., O-H···N interactions) with PLATON .
    • Troubleshooting : Address twinning or disorder by applying restraints to bond lengths/angles .

Q. How should researchers resolve discrepancies in reported thermodynamic properties (e.g., melting points)?

  • Cross-validation : Compare differential scanning calorimetry (DSC) data (e.g., ΔfusH = 14.08 kJ/mol at 363 K ) with computational predictions (e.g., Gaussian for enthalpy calculations).
  • Standardization : Reference NIST-curated data for similar compounds (e.g., 1-(1H-pyrrol-2-yl)ethanone’s ΔsubH = 81.30 ± 1.00 kJ/mol ).
  • Methodological rigor : Ensure purity (>99%) via recrystallization and report measurement uncertainties .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential (ESP) surfaces, identifying nucleophilic sites (e.g., carbonyl carbon) .
  • Mechanistic studies : Simulate reaction pathways with transition state theory (e.g., acetyl group substitution via SN2 mechanisms) .
  • Validation : Compare computed IR spectra with experimental data to confirm accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.